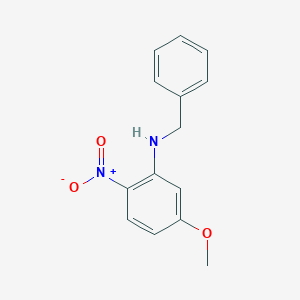

N-Benzyl-5-methoxy-2-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-5-methoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-19-12-7-8-14(16(17)18)13(9-12)15-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAAVHGZDIRSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of N Benzyl 5 Methoxy 2 Nitroaniline

Alkylation Strategies for N-Benzyl-5-methoxy-2-nitroaniline Formation

The most direct route to this compound involves the formation of the secondary amine by creating a bond between the nitrogen of an aniline (B41778) precursor and the benzylic carbon of a benzyl (B1604629) group donor.

Nucleophilic Aromatic Substitution Pathways with Benzyl Halides and Nitroaniline Precursors

The N-benzylation of 5-methoxy-2-nitroaniline (B42563) with a benzyl halide, such as benzyl chloride, represents a classical nucleophilic substitution reaction. In this process, the amino group of the nitroaniline acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide leaving group.

A general procedure for the benzylation of anilines involves heating the aniline with benzyl chloride in the presence of a weak base like sodium bicarbonate in an aqueous medium. orgsyn.org The base serves to neutralize the hydrochloric acid formed during the reaction, preventing the protonation of the starting aniline which would render it non-nucleophilic. An excess of the starting aniline is often used to minimize the formation of the dibenzylated by-product. orgsyn.org While specific examples for 5-methoxy-2-nitroaniline are not detailed, the synthesis of the analogous benzylaniline from aniline and benzyl chloride proceeds with yields of 85-87%. orgsyn.org It is noted that stronger bases can increase the proportion of high-boiling by-products. orgsyn.org

Table 1: General Conditions for N-Alkylation of Anilines with Benzyl Chloride

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |

| Aniline | Benzyl Chloride | Sodium Bicarbonate | Water | 90-95°C | 85-87% | orgsyn.org |

This table illustrates a general, high-yielding procedure for benzylation that is applicable to substituted anilines.

Condensation Reactions in this compound Synthesis

An alternative to direct alkylation is the condensation of a suitable aniline with benzaldehyde (B42025), followed by reduction of the resulting imine (Schiff base). The initial condensation reaction between an aldehyde and an amine to form an imine is a well-established transformation. nih.gov For the synthesis of this compound, this would involve the reaction of 5-methoxy-2-nitroaniline with benzaldehyde to form N-benzylidene-5-methoxy-2-nitroaniline, which would then be reduced to the target secondary amine.

The formation of Schiff bases can be catalyzed by eco-friendly catalysts, such as those derived from biomass, under mild, solvent-free conditions, often achieving high yields in a short time. nih.gov For example, the reaction of aniline and benzaldehyde can produce N-Benzylideneaniline in 85% yield within three minutes at room temperature using a kinnow peel powder catalyst. nih.gov Following the imine formation, a reduction step is necessary. Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation. This two-step, one-pot approach is also referred to as reductive amination. Reductive alkylation of nitrobenzene (B124822) or aniline with benzaldehyde using hydrogen and a catalyst is a known method for preparing benzylaniline. orgsyn.org

Regioselective Nitration Approaches for Aniline Derivatives Relevant to this compound

This synthetic strategy involves forming the N-benzyl bond first and then introducing the nitro group onto the aromatic ring. The key challenge is controlling the position of nitration (regioselectivity) on the activated aniline ring.

Controlled Nitration of Benzylamine (B48309) and Related Precursors

The nitration of N-alkylanilines can be complex, as the strongly activating amino group directs electrophiles to the ortho and para positions, while the acidic conditions typically used for nitration can protonate the amine, turning it into a deactivating, meta-directing ammonium (B1175870) group.

To achieve controlled nitration, one could start with N-benzyl-4-methoxyaniline (N-Benzyl-p-anisidine). nist.govchemspider.com The methoxy (B1213986) group at the para position and the benzylamino group at position 1 would direct the incoming nitro group. The powerful activating nature of the amino and methoxy groups would need to be carefully managed to prevent side reactions and achieve selective nitration at the desired C-2 position. A study on the regioselective ring nitration of various N-alkyl anilines using tert-butyl nitrite (B80452) (TBN) has shown that this reagent can efficiently produce N-nitroso N-alkyl nitroanilines, which can then be converted to N-alkyl nitroanilines. researchgate.net This method provides a potential pathway for controlled nitration under milder, non-acidic conditions, which could be advantageous for substrates like N-benzyl-4-methoxyaniline.

N-Nitrosation and Subsequent Rearrangement Mechanisms in Anilines

A specific method for the regioselective introduction of a nitro group involves an N-nitrosation-rearrangement sequence. Secondary amines react with sources of the nitrosonium ion (NO+), such as nitrous acid, to form N-nitrosamines. wikipedia.org In some cases, these N-nitroso compounds can then rearrange to form C-nitroso compounds, which are subsequently oxidized to the corresponding nitro derivatives.

More directly, recent studies have shown that N-nitroso anilines can serve as a "self-providing nitro group source" to promote the direct nitration of N-alkylanilines in the presence of dioxygen, avoiding the need for protecting the amine group. researchgate.net Another approach uses tert-butyl nitrite (TBN) under solvent-controlled conditions to achieve either C-nitration or N-dealkylation-N-nitrosation of N-alkyl anilines without the use of metal or acid catalysts. rsc.org This suggests that reacting a precursor like N-benzyl-4-methoxyaniline with a nitrosating agent under carefully selected conditions could lead to the desired 2-nitro product. The N-nitrosation of secondary amines is generally achieved using sodium nitrite in an acidic aqueous solution. sci-hub.se

Multi-Step Synthetic Sequences Employing this compound and its Analogues

The strategic placement of the nitro, amine, and methoxy groups makes this compound and its analogues valuable intermediates in multi-step organic synthesis. libretexts.org The nitro group can be readily reduced to an amine, creating a diamine structure that is a key precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles.

For instance, a typical synthetic sequence would involve the initial synthesis of the target compound, followed by the chemical modification of its functional groups. The reduction of the nitro group in this compound would yield N1-benzyl-5-methoxybenzene-1,2-diamine. This diamine can then undergo cyclization reactions with various electrophiles (e.g., carboxylic acids, aldehydes, or their derivatives) to form a wide range of substituted benzimidazoles, which are important scaffolds in medicinal chemistry. The synthesis of aniline derivatives is often a crucial part of a larger synthetic plan to create more complex molecules. libretexts.orgbeilstein-journals.org

Catalytic Protocols in this compound Synthesis

The formation of the C-N bond between the aniline nitrogen and the benzyl group is a critical step in the synthesis of this compound. Modern organic synthesis offers several powerful catalytic methods for achieving this transformation, broadly categorized into transition metal-catalyzed cross-coupling reactions and base-promoted alkylations.

Transition Metal-Catalyzed C-N Coupling Reactions in Arylamine Synthesis

Transition metal-catalyzed C-N cross-coupling reactions have become indispensable tools for the formation of arylamines. The most prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds. researchgate.net It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. The catalytic cycle is generally understood to proceed through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. researchgate.net The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed.

The Ullmann condensation , a more classical method, traditionally involves the copper-promoted coupling of an aryl halide with an amine at elevated temperatures. These reactions often require polar, high-boiling solvents. Mechanistically, the Ullmann reaction is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. While historically requiring harsh conditions, modern modifications using soluble copper catalysts with ligands such as diamines have improved the scope and mildness of this transformation.

| Reaction Name | Metal Catalyst | Typical Ligands | General Reaction Conditions |

| Buchwald-Hartwig Amination | Palladium(0) or Palladium(II) precursors | Bulky, electron-rich phosphines (e.g., BINAP, dppf) | Base (e.g., NaOtBu, K3PO4), inert solvent (e.g., toluene, dioxane), moderate to high temperatures |

| Ullmann Condensation | Copper(0) or Copper(I) salts | Diamines, phenanthroline | High temperatures, polar solvents (e.g., DMF, NMP), base (e.g., K2CO3) |

Table 1: Comparison of Major Transition Metal-Catalyzed C-N Coupling Reactions

Base-Promoted Alkylation Methodologies

A more direct and often simpler approach to the synthesis of this compound is the base-promoted N-alkylation of 5-methoxy-2-nitroaniline with a benzyl halide. This method relies on the deprotonation of the aniline nitrogen by a base, which increases its nucleophilicity, allowing it to attack the electrophilic benzylic carbon of the benzyl halide in a nucleophilic substitution reaction.

A representative procedure for a similar compound, N-benzyl-2-nitroaniline, involves the reaction of 2-nitroaniline (B44862) with a benzyl halide in acetone (B3395972) under alkaline conditions using sodium hydroxide. This reaction proceeds at a moderate temperature of 65°C over 1 to 1.5 hours, affording the product in a high yield of 92%. This methodology can be adapted for the synthesis of this compound, likely with similar efficiency given the electronic similarity of the starting aniline. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the aniline ring can influence the acidity of the N-H bond and the nucleophilicity of the corresponding anion, but the fundamental principle of the reaction remains the same.

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Nitroaniline, Benzyl halide | NaOH | Acetone | 65 | 1-1.5 | 92 |

| 5-Methoxy-2-nitroaniline, Benzyl bromide | K2CO3 | DMF | 80 | 6 | Not specified |

Table 2: Examples of Base-Promoted N-Alkylation for the Synthesis of N-Benzyl-nitroanilines

Post-Synthetic Chemical Transformations on this compound Scaffolds

Once synthesized, the this compound scaffold can undergo a variety of chemical transformations to introduce further molecular diversity. Key reactive sites include the nitro group and the benzyl moiety.

Selective Reduction of Nitro Groups to Amine Functionalities

The selective reduction of the nitro group to an amine is a common and crucial transformation, as the resulting diamine is a valuable precursor for the synthesis of various heterocyclic compounds. A significant challenge in this reduction is to achieve chemoselectivity, leaving other potentially reducible functional groups within the molecule, such as the benzyl group, intact.

A variety of reagents can be employed for the selective reduction of aromatic nitro groups. niscpr.res.insci-hub.st Classical methods include the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. organic-chemistry.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is also a widely used method. organic-chemistry.org However, care must be taken as some of these conditions can also lead to the hydrogenolysis (cleavage) of the N-benzyl bond.

For enhanced chemoselectivity, milder and more specific reducing agents are often preferred. The use of trichlorosilane (B8805176) in the presence of an organic base has been reported as an efficient method for the reduction of nitro groups with wide functional group tolerance. google.com Other systems, such as hydrazine (B178648) in the presence of a catalyst or sodium hydrosulfite, can also be effective. sci-hub.st The choice of reducing agent and reaction conditions is critical to ensure the desired transformation without affecting other parts of the molecule.

| Reducing Agent/System | Catalyst | Solvent | Key Advantages |

| Fe / HCl | - | Ethanol/Water | Inexpensive, reliable |

| SnCl2·2H2O | - | Ethanol | Mild, good for substrates with acid-sensitive groups |

| H2 | Pd/C | Methanol/Ethanol | High yield, clean reaction, but risk of debenzylation |

| Na2S2O4 | - | Water/Methanol | Mild, often used for sensitive substrates |

| HSiCl3 / Base | - | Dichloromethane | High chemoselectivity, tolerates many functional groups google.com |

Table 3: Common Reagents for the Selective Reduction of Aromatic Nitro Groups

Derivatization and Functional Group Interconversions of the Benzyl Moiety

The benzyl group in this compound also offers opportunities for further functionalization, although this is often less explored than the transformations of the nitroaniline core. The benzylic protons are susceptible to radical halogenation, and the aromatic ring of the benzyl group can undergo electrophilic substitution reactions.

Functional group interconversions on the benzyl group itself are also possible. For instance, if the benzyl group were to be substituted with other functional groups, these could be manipulated. A common transformation involving the benzyl group is its removal (debenzylation). Catalytic hydrogenation, which is used for nitro group reduction, can also cleave the N-benzyl bond, often under more forcing conditions (higher pressure or temperature). acs.org Oxidative methods can also be employed for debenzylation. organic-chemistry.org

The derivatization of the benzyl group can also be achieved by starting with a substituted benzyl halide in the initial synthesis. For example, using a methoxy- or chloro-substituted benzyl bromide would directly lead to an N-aryl-N-(substituted-benzyl)aniline, introducing further diversity into the molecular scaffold.

| Transformation | Reagents/Conditions | Resulting Functional Group |

| Aromatic Bromination | Br2, Lewis Acid | Bromo-substituted benzyl group |

| Aromatic Nitration | HNO3, H2SO4 | Nitro-substituted benzyl group |

| Debenzylation (Hydrogenolysis) | H2, Pd/C | Secondary aniline |

| Oxidative Debenzylation | Various oxidizing agents | Secondary aniline |

Table 4: Potential Derivatizations and Functional Group Interconversions of the Benzyl Moiety

Advanced Spectroscopic and Structural Characterization of N Benzyl 5 Methoxy 2 Nitroaniline

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis of Characteristic Functional Groups

The FT-IR spectrum of N-Benzyl-5-methoxy-2-nitroaniline is characterized by distinct absorption bands that correspond to the specific vibrational modes of its constituent functional groups. Analysis of the spectrum reveals the presence of key structural motifs. The N-H stretching vibration of the secondary amine is typically observed in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of both the aniline (B41778) and benzyl (B1604629) rings appear at wavenumbers above 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are prominent features, typically found around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively. Furthermore, the characteristic C-O-C stretching of the methoxy (B1213986) group is expected in the 1200-1000 cm⁻¹ region. The C-N stretching vibrations and aromatic C=C bending frequencies contribute to the fingerprint region of the spectrum, providing a unique pattern for the compound.

| Functional Group | Characteristic Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | >3000 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500-1550 |

| NO₂ (Nitro) | Symmetric Stretching | 1300-1360 |

| C-O-C (Ether) | Stretching | 1200-1000 |

FT-Raman Spectroscopy for Complementary Vibrational Assignments

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the symmetric stretching of the nitro group is often more intense than in the FT-IR spectrum. The aromatic ring breathing modes and C-C stretching vibrations of the benzene (B151609) rings are also well-defined. The CH₂ bending and wagging modes from the benzyl group, as well as the C-N stretching vibration, can be more clearly resolved, aiding in a complete vibrational assignment when used in conjunction with FT-IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ displays a set of signals that are consistent with its proposed structure. The protons of the benzyl group typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm), while the methylene (B1212753) (CH₂) protons of the benzyl group present as a singlet or a doublet around δ 4.3-4.6 ppm. The protons on the substituted aniline ring exhibit distinct chemical shifts due to the electronic effects of the nitro and methoxy groups. The methoxy (OCH₃) group protons are observed as a sharp singlet, typically in the range of δ 3.8-3.9 ppm. The aromatic protons on the nitroaniline ring will show a characteristic splitting pattern depending on their coupling with neighboring protons.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Benzyl) | 7.2-7.4 | Multiplet |

| Methylene (CH₂) | 4.3-4.6 | Singlet/Doublet |

| Methoxy (OCH₃) | 3.8-3.9 | Singlet |

| Aromatic (Nitroaniline) | Varies | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon of the methoxy group typically resonates around δ 55-60 ppm. The methylene carbon of the benzyl group is expected in the range of δ 45-50 ppm. The aromatic carbons will appear in the downfield region (δ 110-160 ppm), with their specific chemical shifts influenced by the attached substituents. The carbon atom bearing the nitro group will be significantly deshielded, while the carbon attached to the methoxy group will be shielded.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-NO₂) | Deshielded (e.g., >140) |

| Aromatic (C-OR) | Shielded (e.g., >150) |

| Aromatic (Unsubstituted) | 110-130 |

| Methylene (CH₂) | 45-50 |

| Methoxy (OCH₃) | 55-60 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₄N₂O₃), the calculated monoisotopic mass is approximately 258.1004 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the benzyl group (C₇H₇), the nitro group (NO₂), or the methoxy group (CH₃O). The analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy.

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | ~258.1004 |

| [M-C₇H₇]⁺ | Loss of benzyl group | ~167.0507 |

| [M-NO₂]⁺ | Loss of nitro group | ~212.1099 |

| [M-CH₃O]⁺ | Loss of methoxy group | ~227.0899 |

X-ray Crystallography for Solid-State Structural Determination

Detailed experimental data from single-crystal X-ray diffraction analysis for this compound is not extensively available in the surveyed literature. However, analysis of closely related structures provides valuable insights into the expected molecular conformation and crystal packing.

Single Crystal X-ray Diffraction Analysis of Molecular Conformation and Crystal Packing

For other related methoxy-nitroaniline compounds, such as 2-methoxy-4-nitroaniline (B147289), single-crystal XRD studies have confirmed their crystalline nature and determined their crystal systems. researchgate.netresearchgate.net For instance, 2-methoxy-4-nitroaniline crystallizes in a monoclinic system. researchgate.net The specific crystal system and space group of this compound would be determined by the precise nature of the intermolecular interactions and the efficiency of molecular packing in the solid state.

Table 1: Postulated Crystallographic Parameters for this compound based on Analogous Compounds

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric or Non-centrosymmetric |

| Key Interactions | N—H⋯O hydrogen bonds, C—H⋯π interactions |

| Molecular Conformation | Non-planar, twisted |

Note: This table is predictive and based on the analysis of structurally similar compounds. Experimental verification is required.

Correlation of Crystalline Structure with Macroscopic Properties

The crystalline structure of organic molecules profoundly influences their macroscopic properties. For nitroaniline derivatives, the crystal packing, particularly the orientation of the molecules, is critical for properties like second-harmonic generation (SHG) in nonlinear optics. A non-centrosymmetric crystal structure is a prerequisite for a material to exhibit SHG activity. The specific arrangement of this compound molecules in the crystal lattice, including the degree of molecular planarity and the nature of intermolecular hydrogen bonding, would directly impact its density, melting point, and mechanical strength. The efficiency of charge transfer, which is influenced by the electronic communication between the donor (amino and methoxy groups) and acceptor (nitro group) moieties, is also highly dependent on the solid-state conformation.

Thermal Analysis for Stability and Decomposition Profiles

The thermal stability of this compound is a critical parameter for its potential applications, providing information on its safe handling and processing temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques to evaluate these properties.

Thermogravimetric Analysis (TGA) for Decomposition Characteristics

Specific TGA data for this compound is not available in the reviewed literature. However, studies on similar nitroaniline compounds, such as N-methyl-4-nitroaniline derivatives, indicate that these compounds are generally stable up to a certain temperature, beyond which they undergo decomposition. researchgate.net A typical TGA curve for such a compound would show a stable baseline up to the decomposition temperature, followed by a sharp weight loss. The onset of decomposition and the temperature of maximum weight loss are key parameters obtained from TGA. For this compound, the decomposition would likely involve the fragmentation of the nitro group and the cleavage of the benzyl-nitrogen bond.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC analysis provides information about thermal transitions such as melting, crystallization, and decomposition. While specific DSC thermograms for this compound are not documented, the analysis of other nitroaromatic derivatives shows characteristic endothermic peaks corresponding to melting, followed by exothermic peaks indicating decomposition at higher temperatures. researchgate.net The melting point is a fundamental property that reflects the purity and the strength of the crystal lattice. The heat of fusion can be calculated from the area of the melting peak. The exothermic decomposition peak in the DSC curve would provide information on the energy released during thermal breakdown.

Table 2: Anticipated Thermal Properties of this compound

| Thermal Property | Expected Observation |

| Melting Point (DSC) | A sharp endothermic peak |

| Decomposition (TGA) | Single or multi-step weight loss at elevated temperatures |

| Decomposition (DSC) | A broad exothermic peak following the melting endotherm |

Note: This table is predictive and based on the thermal behavior of similar nitroaniline compounds. Experimental data is necessary for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

UV-Vis spectroscopy is a powerful tool to investigate the electronic transitions within a molecule and to determine its optical properties, such as the absorption cutoff wavelength.

The UV-Vis absorption spectrum of this compound is expected to be characterized by absorption bands in the ultraviolet and possibly the visible region, arising from π-π* and n-π* electronic transitions. The presence of the extended π-conjugated system involving the phenyl ring, the nitro group, and the aniline nitrogen, along with the auxochromic methoxy group and the benzyl substituent, will influence the position and intensity of these absorption bands.

Studies on related nitroaniline derivatives show that the primary absorption band is typically due to an intramolecular charge transfer (ICT) from the electron-donating amino group (and methoxy group) to the electron-withdrawing nitro group. chemrxiv.org This ICT band is sensitive to the polarity of the solvent. The absorption cutoff wavelength, which is the wavelength below which the compound absorbs strongly, is a critical parameter for optical applications, as it defines the transparency window of the material. For this compound, the absorption spectrum would provide valuable information about its potential use in optical devices. For instance, a shorter cutoff wavelength is desirable for applications requiring transparency in the blue or near-UV regions. researchgate.net

Table 3: Predicted UV-Vis Spectral Characteristics of this compound

| Spectral Feature | Expected Characteristics |

| Main Absorption Band | Attributed to intramolecular charge transfer (π-π*) |

| Absorption Maximum (λmax) | Expected in the UV-A or near-visible region |

| Optical Cutoff Wavelength | Dependent on the extent of conjugation and substitution |

Note: This table is predictive and based on the spectroscopic properties of analogous compounds. Experimental measurement is required for accurate data.

Absorption Characteristics and Electronic Excitation Analysis

The electronic absorption spectrum of this compound, typically determined using UV-Visible spectrophotometry, would be expected to exhibit characteristic absorption bands corresponding to various electronic transitions within the molecule. The presence of the nitroaniline chromophore, with its electron-donating amino group and electron-withdrawing nitro group, in conjugation with the benzene ring, gives rise to distinct absorption features.

The absorption profile is anticipated to be dominated by intramolecular charge transfer (ICT) transitions. Specifically, a prominent absorption band at a longer wavelength (λmax) would likely be observed, attributable to the π → π* transition with significant charge-transfer character from the benzylated amino and methoxy groups (donors) to the nitro group (acceptor). A hypothetical representation of such data is provided in Table 1.

Table 1: Hypothetical Absorption Characteristics of this compound in Dichloromethane

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |

| ~410 | 5,500 | π → π* (Intramolecular Charge Transfer) |

| ~280 | 12,000 | π → π* (Benzene Ring) |

| ~320 (shoulder) | 3,000 | n → π* (Nitro Group) |

The analysis of electronic excitations would involve the identification of these transitions. The high-intensity band around 410 nm would be indicative of the strong ICT nature of the molecule. The transitions associated with the benzene ring would appear at shorter wavelengths, typically around 280 nm. A lower intensity shoulder, possibly around 320 nm, could be attributed to the n → π* transition of the nitro group's non-bonding electrons.

Solvatochromic Behavior Studies of this compound

The solvatochromic behavior of this compound would provide insights into the changes in its electronic structure in response to the polarity of the solvent. This phenomenon is a hallmark of compounds with a significant difference in dipole moment between their ground and excited states, as is expected for this molecule due to its ICT character.

A study of its UV-Visible absorption spectra in a range of solvents with varying polarities would likely reveal a bathochromic (red) shift in the λmax of the ICT band as the solvent polarity increases. This is because a more polar solvent would stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the electronic transition. A hypothetical data set illustrating this behavior is presented in Table 2.

Table 2: Hypothetical Solvatochromic Data for this compound

| Solvent | Dielectric Constant (ε) | λmax (nm) of ICT Band |

| Hexane | 1.88 | ~400 |

| Toluene | 2.38 | ~405 |

| Dichloromethane | 8.93 | ~410 |

| Acetone (B3395972) | 20.7 | ~418 |

| Acetonitrile (B52724) | 37.5 | ~425 |

| Dimethyl Sulfoxide | 46.7 | ~430 |

Photoluminescence Spectroscopy for Emission Properties

Photoluminescence spectroscopy would be employed to investigate the emission properties of this compound upon excitation at its absorption maximum. Nitroaromatic compounds are often weakly fluorescent or non-fluorescent due to efficient intersystem crossing to the triplet state and other non-radiative decay pathways promoted by the nitro group.

However, if fluorescent, the emission spectrum would be expected to show a large Stokes shift, which is the difference between the absorption and emission maxima. This is characteristic of molecules that undergo significant geometric relaxation in the excited state, a common feature of ICT compounds. The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, would likely be low. Table 3 provides a hypothetical representation of its photoluminescence properties.

Table 3: Hypothetical Photoluminescence Properties of this compound in Dichloromethane

| Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |

| ~410 | ~550 | ~140 | ~0.02 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A reverse-phase HPLC method would be the most common approach.

In a typical setup, a C18 column would be used as the stationary phase, and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer would be employed. The separation would be based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection would likely be carried out using a UV-Vis detector set at one of the compound's absorption maxima, for instance, the strong ICT band. Table 4 outlines a hypothetical HPLC method for its analysis.

Table 4: Hypothetical HPLC Method for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 410 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Hypothetical Retention Time | ~5.8 min |

This method would allow for the quantification of the compound's purity by measuring the area of its corresponding peak relative to the total peak area in the chromatogram. It would also be instrumental in tracking the disappearance of reactants and the formation of the product during its synthesis, enabling optimization of reaction conditions.

Computational Chemistry and Theoretical Investigations of N Benzyl 5 Methoxy 2 Nitroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure of molecules. acs.orgscispace.com This method, grounded in quantum mechanics, allows for the precise calculation of molecular properties, offering a balance between accuracy and computational cost. For N-Benzyl-5-methoxy-2-nitroaniline, DFT calculations provide a foundational understanding of its geometry, orbital energies, and charge distribution.

Geometry Optimization and Conformational Analysis of the this compound Molecule

The first step in the theoretical investigation of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. Due to the presence of flexible single bonds, particularly the C-N bond of the benzyl (B1604629) group and the C-O bond of the methoxy (B1213986) group, multiple conformations can exist.

A plausible optimized structure would exhibit a non-planar conformation, with the benzyl and methoxy groups adopting specific orientations to minimize steric hindrance while allowing for favorable electronic interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (amine) | 1.39 | - | - |

| N-C (benzyl) | 1.46 | - | - |

| C-N (nitro) | 1.48 | - | - |

| C-O (methoxy) | 1.37 | - | - |

| C-N-C | - | 125.0 | - |

| C-C-N-O (nitro) | - | - | ~180.0 |

| C-C-N-C (benzyl) | - | - | ~70.0 |

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups in related molecules.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Electron Density Distribution

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and optical properties. nih.govresearchgate.net

In substituted nitroanilines, the HOMO is typically localized over the aniline (B41778) ring and the amino group, which are electron-rich, while the LUMO is concentrated on the electron-withdrawing nitro group and the aromatic ring. researchgate.net For this compound, the methoxy group, being an electron-donating group, would also contribute to the electron density of the HOMO. The benzyl group's contribution would depend on its orientation. A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| EHOMO | -5.85 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 3.70 |

Note: These energy values are hypothetical and are presented to illustrate the expected range for a molecule with this structure, based on data from similar compounds.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization Pathways

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. This analysis is particularly useful for understanding intramolecular charge transfer (ICT), a key feature in push-pull systems like substituted nitroanilines.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays different potential values on the molecular surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the MEP map would be expected to show the most negative potential around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. The region around the amino hydrogen would likely show a positive potential, indicating its susceptibility to deprotonation. The aromatic rings would exhibit a more complex potential distribution, influenced by the attached functional groups.

Calculation of Global Chemical Reactivity Descriptors: Hardness, Softness, Electronegativity, and Electrophilicity Index

Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Softness (S): The reciprocal of hardness (1/η), indicating the molecule's polarizability.

Electronegativity (χ): The power of a molecule to attract electrons, calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as χ2 / (2η).

These parameters are crucial for predicting how a molecule will behave in a chemical reaction. A high electrophilicity index, for instance, suggests that the molecule is a strong electrophile.

Table 3: Hypothetical Global Chemical Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Hardness (η) | 1.85 |

| Softness (S) | 0.54 |

| Electronegativity (χ) | 4.00 |

| Electrophilicity Index (ω) | 4.32 |

Note: These values are calculated based on the hypothetical HOMO and LUMO energies in Table 2 and are for illustrative purposes.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods can also be used to predict various spectroscopic properties of a molecule, such as its vibrational (infrared and Raman) and electronic (UV-Vis) spectra. nih.govanu.edu.au Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. nih.gov

For this compound, TD-DFT calculations would likely predict strong absorption bands in the UV-Vis region, corresponding to π→π* and n→π* electronic transitions. The intramolecular charge transfer from the donor groups (amino, methoxy) to the acceptor group (nitro) would give rise to a significant absorption band at a longer wavelength. Similarly, the vibrational frequencies calculated from DFT can be correlated with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific functional groups.

Theoretical Vibrational Frequencies (FT-IR, FT-Raman) Correlation with Experimental Data

No published studies were found that present a comparison between the theoretically calculated vibrational frequencies (using methods such as Density Functional Theory, DFT) and experimentally obtained FT-IR and FT-Raman spectra for this compound. Such a correlational analysis is crucial for the accurate assignment of vibrational modes and for validating the computational models used.

Prediction of NMR Chemical Shifts for Structural Validation

Although experimental NMR data exists for the structural confirmation of this compound, rsc.org there is no available research that details the theoretical prediction of its 1H and 13C NMR chemical shifts. Computational prediction of NMR spectra is a powerful tool for corroborating experimental findings and providing deeper insights into the electronic environment of the nuclei.

Nonlinear Optical (NLO) Properties from Quantum Chemical Calculations

The potential nonlinear optical (NLO) properties of this compound have not been computationally investigated. This includes:

There are no reports on the calculation of the first (β) and second (γ) hyperpolarizability tensors for this molecule. These calculations are fundamental to predicting a compound's potential for applications in NLO materials, such as in frequency conversion or optical switching.

Due to the lack of hyperpolarizability calculations, there is consequently no research on how the specific arrangement of the benzyl, methoxy, and nitro groups in this compound, or the effects of other potential substituents, would influence its NLO response.

Advanced Intermolecular Interaction Analysis through Computational Techniques

No advanced computational analyses of the intermolecular interactions governing the crystal packing of this compound have been published.

A Hirshfeld surface analysis, a common computational method to visualize and quantify intermolecular interactions within a crystal, has not been performed on this compound. This type of analysis would provide valuable information on the nature and extent of interactions such as hydrogen bonds and π-π stacking.

Molecular Dynamics Simulations and Conformational Landscape Exploration in Condensed Phases

Molecular dynamics (MD) simulations can model the behavior of this compound over time in a condensed phase (e.g., in a solvent or in its crystalline state). These simulations provide insights into the molecule's conformational flexibility and the dynamic nature of its intermolecular interactions.

The key flexible dihedral angles in this compound are around the C-N bond connecting the benzyl group to the aniline nitrogen and the C-C bond of the benzyl methylene (B1212753) bridge. MD simulations would reveal the preferred conformations and the energy barriers between them. In the condensed phase, the conformational landscape is influenced by packing forces in the crystal or by solvent interactions. The simulations would also show the dynamics of hydrogen bond formation and breakage, as well as the fluctuations in the π-π stacking geometries.

Ab Initio Calculations for High-Level Electronic Structure Characterization

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate descriptions of the electronic structure of this compound. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, combined with large basis sets, can be used to calculate a precise molecular geometry, dipole moment, and polarizability.

These high-level calculations are also crucial for obtaining accurate energies for different conformers and for calculating the interaction energies of dimers and larger clusters of the molecule. This data is essential for parameterizing the force fields used in molecular dynamics simulations and for validating the results from less computationally expensive methods like Density Functional Theory (DFT). Furthermore, ab initio methods can be used to compute spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computed structure.

Advanced Applications and Research Directions of N Benzyl 5 Methoxy 2 Nitroaniline in Chemical Science

N-Benzyl-5-methoxy-2-nitroaniline as a Precursor in Diverse Organic Synthesis

The strategic placement of functional groups in this compound provides a platform for a multitude of organic transformations, enabling the construction of complex heterocyclic systems and functionalized aromatic scaffolds.

Synthesis of Benzimidazole (B57391) Derivatives and Related Heterocyclic Systems

The core structure of this compound is primed for the synthesis of benzimidazoles, a class of heterocyclic compounds with significant pharmaceutical and biological activities. pcbiochemres.comyoutube.com The general strategy involves the reductive cyclization of the 2-nitroaniline (B44862) moiety. The nitro group can be reduced to an amino group, which then undergoes condensation with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid derivative, to form the imidazole (B134444) ring. pcbiochemres.comyoutube.com

For instance, the reduction of the nitro group in this compound would yield N¹-benzyl-5-methoxybenzene-1,2-diamine. This intermediate can then be reacted with various aldehydes to afford a library of 1-benzyl-6-methoxy-1H-benzimidazole derivatives. The reaction of N-protected o-phenylenediamines with carbonyl compounds in the presence of an acid catalyst is a well-established method for benzimidazole synthesis. nih.gov A mild and efficient protocol utilizes trifluoroacetic acid at room temperature. nih.gov Alternatively, a one-pot reductive cyclocondensation using zinc dust and sodium bisulfite in water offers an environmentally benign approach. pcbiochemres.com Catalytic hydrogenation is another method to reduce the nitro group, which upon treatment with acid can lead to the desired benzimidazole. youtube.com

The presence of the methoxy (B1213986) group at the 5-position and the benzyl (B1604629) group on the nitrogen atom can influence the electronic properties and steric environment of the resulting benzimidazole, potentially modulating its biological activity. Furthermore, variations in the aldehyde or other cyclization partners can introduce a wide range of substituents at the 2-position of the benzimidazole core, allowing for extensive structural diversification.

The synthesis of benzimidazole N-oxides is another possibility, typically achieved through base-mediated cyclization of N-alkyl-2-nitroaniline derivatives. researchgate.net This suggests that under basic conditions, this compound could potentially cyclize to form the corresponding benzimidazole N-oxide.

Table 1: Potential Benzimidazole Derivatives from this compound

| Reactant | Resulting Benzimidazole Derivative |

| Formaldehyde | 1-Benzyl-6-methoxy-1H-benzo[d]imidazole |

| Benzaldehyde (B42025) | 1-Benzyl-6-methoxy-2-phenyl-1H-benzo[d]imidazole |

| Acetic Acid | 1-Benzyl-6-methoxy-2-methyl-1H-benzo[d]imidazole |

Utilization in Electrophilic Aromatic Substitution Reactions of Aniline (B41778) Scaffolds

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, with the directing effects of the substituents playing a crucial role in determining the regioselectivity of the reaction. The secondary amino group (NH-benzyl) and the methoxy group (-OCH₃) are both activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. rsc.org Conversely, the nitro group (-NO₂) is a strongly deactivating, meta-directing group. rsc.org

The combined influence of these groups suggests that incoming electrophiles will preferentially substitute at the positions ortho and para to the activating groups and meta to the deactivating group. In the case of this compound, the positions C4 and C6 are ortho and para to the methoxy group, respectively, and also ortho and para to the N-benzylamino group. The C4 position is also meta to the nitro group. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, treatment with nitric and sulfuric acid would likely introduce a second nitro group at the C4 or C6 position. masterorganicchemistry.com Halogenation with reagents like bromine in the presence of a Lewis acid would similarly yield halogenated derivatives at these positions. These reactions allow for further functionalization of the aromatic ring, providing access to a wider range of derivatives with potentially interesting properties.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reagent | Expected Major Product(s) |

| HNO₃, H₂SO₄ | N-Benzyl-5-methoxy-2,4-dinitroaniline and/or N-Benzyl-5-methoxy-2,6-dinitroaniline |

| Br₂, FeBr₃ | 4-Bromo-N-benzyl-5-methoxy-2-nitroaniline and/or 6-Bromo-N-benzyl-5-methoxy-2-nitroaniline |

| SO₃, H₂SO₄ | 4-(Benzylamino)-2-methoxy-5-nitrobenzenesulfonic acid and/or 2-(Benzylamino)-4-methoxy-3-nitrobenzenesulfonic acid |

Application in Nucleophilic Aromatic Substitution Reactions for Functionalization

Aromatic rings bearing strong electron-withdrawing groups, such as a nitro group, are activated towards nucleophilic aromatic substitution (SNA_r). wikipedia.orgyoutube.comyoutube.com In this compound, the nitro group makes the aromatic ring electron-deficient and susceptible to attack by nucleophiles. The positions ortho and para to the nitro group are particularly activated. wikipedia.orgyoutube.com

While the molecule does not possess a conventional leaving group like a halide, under certain conditions, the nitro group itself can be displaced by a strong nucleophile. More commonly, if a good leaving group were present on the ring, the nitro group would significantly facilitate its displacement. For instance, if a halogen were present at the C1 or C3 position, it would be readily substituted by nucleophiles like alkoxides, amines, or thiolates.

The presence of the nitro group is key for the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, which is a hallmark of the S_NAr mechanism. youtube.com This reactivity allows for the introduction of a wide array of functional groups onto the aromatic ring, providing a powerful tool for molecular engineering.

Role in the Preparation of Quinoxaline (B1680401) Scaffolds and Other Nitrogen-Containing Rings

Following the reduction of the nitro group to an amine, the resulting N¹-benzyl-5-methoxybenzene-1,2-diamine is a key intermediate for the synthesis of quinoxalines. Quinoxalines are an important class of nitrogen-containing heterocycles with diverse applications in pharmaceuticals and materials science. nih.gov The classical synthesis of quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govencyclopedia.pub

Therefore, the diamine derived from this compound can be reacted with various α-dicarbonyl compounds, such as glyoxal, benzil (B1666583), or their derivatives, to produce a range of substituted quinoxalines. encyclopedia.pubresearchgate.net The reaction is often catalyzed by acids or metal salts and can proceed under mild conditions. nih.govencyclopedia.pub For example, reacting the diamine with benzil would yield 2,3-diphenyl-6-methoxy-1-benzyl-1,2-dihydroquinoxaline, which can be oxidized to the corresponding quinoxaline.

The versatility of this approach allows for the synthesis of a library of quinoxaline derivatives with different substituents on both the benzene and pyrazine (B50134) rings, depending on the choice of the α-dicarbonyl compound.

Contributions to Materials Science and Optoelectronics

The electronic properties of this compound, particularly the push-pull system created by the electron-donating methoxy and amino groups and the electron-withdrawing nitro group, make it an interesting candidate for applications in materials science, especially in the field of nonlinear optics.

Development of Second-Order Nonlinear Optical (NLO) Materials

Organic molecules with significant intramolecular charge transfer (ICT) from an electron donor to an electron acceptor through a π-conjugated system can exhibit large second-order nonlinear optical (NLO) responses. researchgate.netnih.gov These materials are of great interest for applications in optical data storage, image processing, and optical switching. nih.gov

This compound possesses the key features of a push-pull chromophore. The methoxy and N-benzylamino groups act as electron donors, while the nitro group serves as a strong electron acceptor. This arrangement facilitates ICT upon excitation, leading to a large change in dipole moment and consequently a significant second-order hyperpolarizability (β), which is a measure of the NLO activity of a molecule. mq.edu.auacs.orgresearchgate.net

Theoretical studies on similar aniline derivatives have shown that the nature and position of substituents have a profound impact on the NLO properties. mq.edu.au The presence of a methoxy group has been found to enhance the first-order hyperpolarizability in some systems. mq.edu.au The specific substitution pattern in this compound, with donors and acceptors in a non-centrosymmetric arrangement, is favorable for a large β value.

For practical applications, these chromophores need to be incorporated into a non-centrosymmetric bulk material, often through crystallization in a non-centrosymmetric space group or by embedding them in a polymer matrix. Research on related compounds like N-benzyl-2-methyl-4-nitroaniline (BNA) has demonstrated their potential for NLO and THz applications, with successful growth of single crystals. researchgate.net This suggests that this compound could also be a promising candidate for the development of new NLO materials, warranting further experimental and computational investigation of its NLO properties.

Integration into Liquid Crystal Devices for Electro-Optical Enhancement and Fast Response Times

Liquid crystals (LCs) are states of matter that have properties between those of conventional liquids and those of solid crystals. Their ability to be manipulated by electric fields makes them essential components in displays and other electro-optical devices. Doping LCs with guest molecules can enhance their performance.

There is currently no available research specifically detailing the integration of this compound into liquid crystal devices. However, the general principle of using push-pull molecules to enhance the electro-optical properties of LCs is well-established. The large dipole moment and anisotropic shape of molecules like this compound could potentially lead to improved alignment with the LC host and a stronger response to an applied electric field. This could result in lower threshold voltages, higher contrast ratios, and faster switching times. Further research is required to explore these potential applications and to determine the compatibility and performance of this compound within various liquid crystal mixtures.

Research in Fluorescent Probes and Luminescent Materials Design

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. They are invaluable tools in biological imaging and chemical sensing. The design of luminescent materials is crucial for the development of organic light-emitting diodes (OLEDs) and other lighting technologies. The intramolecular charge transfer (ICT) character of push-pull molecules is a key determinant of their fluorescent properties.

Electrochemical Properties and Redox Behavior Investigations

The study of the electrochemical properties of a compound, particularly its oxidation and reduction potentials, provides fundamental information about its electronic structure and reactivity. Cyclic voltammetry is a powerful technique for these investigations.

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance in solution. By measuring the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation, information about the oxidation and reduction potentials of the analyte can be obtained.

Direct experimental data from cyclic voltammetry studies specifically on this compound are not available. However, the electrochemical behavior of p-nitroaniline and its derivatives has been studied, providing a framework for predicting the behavior of the target compound. The electro-oxidation of p-nitroaniline on a platinum electrode in an acidic solution has been shown to be a diffusion-controlled, irreversible process. ijraset.com The reduction of nitroaromatic compounds can be complex, often involving multiple electron and proton transfer steps. researchgate.net For instance, the voltammetric reduction of nitroaromatics in an acidic medium typically proceeds via the formation of a hydroxylamine (B1172632) derivative, which can be further reduced to the corresponding amine. researchgate.net

The presence of the methoxy group (an electron-donating group) and the benzyl group on the nitrogen atom in this compound would be expected to influence its redox potentials compared to unsubstituted p-nitroaniline. The electron-donating methoxy group would likely make the molecule easier to oxidize, while the electron-withdrawing nitro group dominates the reduction process. Studies on N-benzyl derivatives of other electroactive molecules have shown that the N-benzyl group can influence the redox behavior. nih.gov

A hypothetical cyclic voltammogram for this compound would be expected to show an irreversible reduction peak corresponding to the nitro group and a possible oxidation peak related to the aniline nitrogen. The exact potentials would depend on the solvent, electrolyte, and electrode material used.

Table 1: Predicted Electrochemical Behavior of this compound based on Analogous Compounds

| Process | Predicted Behavior | Influencing Factors |

| Reduction | Irreversible, multi-electron process | Nitro group reduction to hydroxylamine and then amine. researchgate.net |

| Oxidation | Likely an irreversible process | Oxidation of the aniline nitrogen, influenced by the electron-donating methoxy group. |

This table is predictive and based on data from analogous compounds. Experimental verification is required.

Understanding the electron transfer (ET) processes of a molecule is fundamental to its application in various electronic and optoelectronic devices. The kinetics of electron transfer can be studied through various electrochemical methods.

While specific investigations into the electron transfer processes of this compound are lacking, research on related nitroaromatic compounds provides a solid foundation for understanding its potential behavior. The electron transfer in the electro-oxidation of p-nitroaniline has been determined to involve a one-electron transfer in the rate-determining step. ijraset.com Kinetic parameters such as the standard heterogeneous rate constant (k⁰) and the electron transfer coefficient (α) have been calculated for p-nitroaniline. ijraset.com

The reduction of nitroaromatic compounds by flavoenzymes often proceeds via single-electron transfer, leading to the formation of a nitro anion radical. nih.gov The rate of this electron transfer is often correlated with the one-electron reduction potential of the nitroaromatic compound. nih.gov Flash photolysis studies of p-nitroaniline have shown that its lowest triplet state is an intramolecular charge-transfer state, and photochemical processes can lead to the generation of radical species. researchgate.net

For this compound, the intramolecular charge transfer character, arising from the donor-acceptor nature of the molecule, would be a key factor governing its electron transfer properties. The benzyl and methoxy substituents would modulate the energetics of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the rates of both oxidation and reduction. The investigation of its electron transfer dynamics, both in solution and in the solid state, would be a crucial step in evaluating its potential for applications in molecular electronics and as a component in redox-active materials.

Supramolecular Assembly and Crystal Engineering of this compound Derivatives

The field of crystal engineering focuses on understanding and utilizing intermolecular interactions to design and construct new crystalline solids with desired properties. The structure of this compound, with its hydrogen bond donors (the N-H group) and acceptors (the nitro and methoxy oxygens), as well as aromatic rings, makes its derivatives excellent candidates for studies in supramolecular assembly.

Design and Analysis of Hydrogen-Bonded Networks in Crystalline Solids

Hydrogen bonds are a primary tool in crystal engineering for building robust, predictable supramolecular architectures. In derivatives of this compound, the secondary amine (N-H) is a potent hydrogen bond donor. The oxygen atoms of the nitro group are strong hydrogen bond acceptors.

Research on the closely related precursor, 2-methoxy-5-nitroaniline (B165355), shows that molecules in the crystal lattice are linked by N–H⋯O hydrogen bonds, specifically between the amino hydrogen atoms and the oxygen atoms of the nitro group on an adjacent molecule. researchgate.net This interaction connects the molecules into distinct chains. researchgate.net These chains can then be further organized into layers or three-dimensional networks through other, weaker interactions. researchgate.netnih.gov In more complex derivatives, outward-facing functional groups like phenols can be used to generate a variety of predictable hydrogen-bonded networks, such as square-grid patterns. nih.gov The design of such networks is critical, as the final architecture dictates the material's physical properties.

Exploitation of π-π Stacking Interactions in Directing Crystal Packing

Alongside hydrogen bonding, π-π stacking interactions between aromatic rings are a crucial force in directing the crystal packing of planar molecules. The this compound structure contains two aromatic rings: the substituted aniline ring and the benzyl ring. These rings can interact with those of neighboring molecules.

Directed Self-Assembly for Crystalline Materials with Tunable Properties

Directed self-assembly is the process of designing molecules that spontaneously form a specific, desired structure based on their inherent intermolecular interactions. By strategically modifying the this compound scaffold, researchers can guide the assembly process to create materials with tailored properties.

For example, altering the substituents on the aromatic rings can change the strength and directionality of both hydrogen bonds and π-π stacking, leading to different crystal polymorphs. Each polymorph of a compound can have unique properties, including solubility, melting point, and optical behavior. Research on related compounds like N-benzyl-2-methyl-4-nitroaniline (BNA) has shown that different crystallization techniques can isolate specific polymorphs, which is vital for optimizing their use in applications such as non-linear optics (NLO) and liquid crystal devices. researchgate.net The ability to control polymorphism through directed self-assembly is a key goal of crystal engineering, enabling the production of materials fine-tuned for high-technology applications.

Theoretical Insights into Corrosion Inhibition Mechanisms of Related Compounds

While specific corrosion studies on this compound are not prominent, theoretical investigations into structurally related compounds, such as nitroanilines and other aromatic amines, provide significant insights into its potential as a corrosion inhibitor. These studies typically use computational methods like Density Functional Theory (DFT) to model the interaction between the organic molecule and a metal surface. researchgate.netnajah.edu

The effectiveness of an organic corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net The this compound molecule possesses several features that suggest it would be an effective inhibitor:

Heteroatoms : The presence of nitrogen and oxygen atoms with lone pairs of electrons can facilitate strong coordinate bonding with vacant d-orbitals of metal atoms. researchgate.net

Aromatic Rings : The π-electrons of the benzene rings can interact with the metal surface, leading to stable adsorption.

Functional Groups : The nitro group (a strong electron-withdrawing group) and the amine/ether groups influence the electron density distribution across the molecule, which is critical for the adsorption process. researchgate.net

Quantum chemical calculations on related molecules are used to determine key parameters that correlate with inhibition efficiency. najah.edursc.org

| Parameter | Significance in Corrosion Inhibition | Typical Findings for Related Inhibitors |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency to donate electrons to the metal surface, enhancing adsorption. najah.edu | The HOMO is often localized on the aniline ring and the nitrogen atom of the amino group, identifying these as primary sites for interaction. researchgate.net |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the molecule's ability to accept electrons. A lower ELUMO value facilitates back-donation from the metal to the inhibitor, strengthening the bond. | The LUMO is frequently centered around the nitro group, indicating its role in accepting electrons. |

| Energy Gap (ΔE = ELUMO - EHOMO) | A smaller energy gap implies higher reactivity and easier polarization of the molecule, which generally corresponds to better inhibition efficiency. najah.edu | Effective inhibitors typically exhibit a low ΔE, facilitating the electronic interactions required for stable adsorption. |

| Dipole Moment (μ) | A higher dipole moment can increase the adsorption energy between the inhibitor and the metal surface due to electrostatic interactions. | A non-zero dipole moment contributes to the accumulation of the inhibitor on the metal. |

| Fraction of Electrons Transferred (ΔN) | This value quantifies the electron flow between the inhibitor and the metal. A positive ΔN indicates electron donation from the inhibitor to the metal, which is the primary mechanism for this class of compounds. nih.gov | Values of ΔN > 0 are characteristic of effective inhibitors, confirming the charge transfer mechanism. nih.gov |

This table is a generalized summary based on theoretical studies of related nitroaniline and benzylamine (B48309) derivatives.

These theoretical models suggest that inhibitors like this compound adsorb onto the metal surface through a combination of physisorption (electrostatic interactions) and chemisorption (charge sharing or donation), creating a stable film that blocks active corrosion sites. researchgate.net

Exploration in Dye Chemistry and Pigment Development using this compound Substructures

The core chemical structure of this compound, particularly the 2-methoxy-5-nitroaniline moiety, is a valuable building block in the synthesis of azo dyes. orientjchem.org Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-), which form a conjugated system responsible for the molecule's color.

The synthesis of azo dyes from a nitroaniline substructure typically involves a two-step process:

Diazotization : The primary aromatic amine (in this case, a derivative like 2-methoxy-5-nitroaniline) is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid (like HCl or H₂SO₄) at low temperatures (0-5°C). This converts the amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺Cl⁻). orientjchem.orgatbuftejoste.com.ng

Coupling : The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another amine. The diazonium ion acts as an electrophile and attacks the activated ring of the coupling component to form the stable azo linkage (-N=N-), creating the final dye molecule. atbuftejoste.com.ngresearchgate.net

Various dyes have been synthesized using nitroaniline precursors, yielding a range of colors with good application properties on textile fibers.

| Diazo Component (Substructure) | Coupling Component | Resulting Dye Class | Observed Shades | Fibers Dyed |

| 2-Methoxy-5-nitroaniline | Various aromatic amines | Dis-azo Disperse Dyes | Not specified, good color yield | Polyester, Nylon 66 orientjchem.org |

| p-Nitroaniline | Salicylic Acid / Catechol | Azo Dyes | Not specified, good color strength | Cotton, Wool, Acrylic, Polyester researchgate.net |

| p-Nitroaniline | J-acid | Azo Acid Dye | Light Brown | Leather atbuftejoste.com.ng |

| p-Nitroaniline | H-acid | Azo Acid Dye | Plum Purple | Leather atbuftejoste.com.ng |

| 4,4'-methylene-bis-m-nitro aniline | Cyanurated coupling components | Reactive Dyes | Variety of shades | Silk, Wool, Cotton researchgate.net |

This table presents examples of dyes synthesized from substructures related to this compound.

The final color and properties of the dye, such as its fastness to light, washing, and rubbing, are determined by the complete chemical structure, including both the diazo component and the coupling component. abjournals.org Studies show that dyes derived from nitroanilines can exhibit good to excellent fastness properties, making them suitable for commercial use in the textile industry. orientjchem.orgatbuftejoste.com.ngabjournals.org The methoxy group (-OCH₃) in the this compound substructure acts as an auxochrome, which can help to intensify the color (a bathochromic shift) and improve the dye's affinity for the fabric. atbuftejoste.com.ng

Comparative Studies and Structure Property Relationships of N Benzyl 5 Methoxy 2 Nitroaniline Analogues

Influence of Substituent Effects on Spectroscopic Signatures and Electronic Properties

The electronic properties and, consequently, the spectroscopic signatures of N-benzyl-nitroaniline derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. The interplay between electron-donating and electron-withdrawing groups governs the intramolecular charge transfer (ICT) character of these molecules, which is a key determinant of their optical and electronic behavior.

The introduction of a methoxy (B1213986) group (-OCH₃), an electron-donating group, at the 5-position of the nitroaniline ring in N-Benzyl-5-methoxy-2-nitroaniline is expected to enhance the electron density of the aniline (B41778) moiety. This, in conjunction with the electron-withdrawing nitro group (-NO₂) at the 2-position, strengthens the push-pull nature of the system. This enhanced ICT character typically leads to a bathochromic (red) shift in the UV-Vis absorption spectrum compared to unsubstituted or differently substituted analogues. For instance, the UV-Vis absorption spectra of 2-nitroaniline (B44862), 3-nitroaniline, and 4-nitroaniline (B120555) show distinct absorption maxima, which are influenced by the relative positions of the amino and nitro groups. researchgate.net

Table 1: Comparison of Spectroscopic and Electronic Properties of Nitroaniline Analogues

| Compound/Property | Spectroscopic Feature | Electronic Property Influence |

| Nitroanilines (general) | Position of -NO₂ and -NH₂ groups alters UV-Vis λmax researchgate.net | Isomeric position dictates the extent of intramolecular charge transfer. |

| 4-Nitroaniline Derivatives | Solvatochromic shifts in UV-Vis spectra researchgate.net | Solvent polarity affects HOMO-LUMO gap and molecular stability. researchgate.net |

| N-Acyl-N-benzyl-o-nitroanilines | Non-equivalence of benzylic protons in NMR rsc.org | Benzyl (B1604629) group influences molecular conformation and electronic environment. rsc.org |

| 2-Methoxy-5-nitroaniline (B165355) | Characterized by ¹H NMR chemicalbook.com | Methoxy group acts as an electron donor, influencing the aromatic system's electron density. |

Structure-Nonlinear Optical Property Correlations in N-Benzyl-Nitroaniline Systems

N-benzyl-nitroaniline derivatives are prominent candidates for second-order nonlinear optical (NLO) materials, which are crucial for technologies like frequency conversion and optical switching. The NLO response of these materials is intrinsically linked to their molecular structure, particularly the arrangement of electron-donating and electron-withdrawing groups that gives rise to a large molecular hyperpolarizability.

Studies on analogues such as N-benzyl-2-methyl-4-nitroaniline (BNA) and N-benzyl-3-nitroaniline (NB3N) provide significant insights into these structure-property relationships. BNA, for instance, is a well-regarded NLO material known for its high second-harmonic generation (SHG) efficiency and its utility in generating terahertz (THz) radiation. researchgate.netresearchgate.net The crystal structure of BNA belongs to the orthorhombic system (space group Pna2₁), which is non-centrosymmetric, a prerequisite for second-order NLO activity. nih.gov The specific arrangement of the methyl and nitro groups on the aniline ring, along with the benzyl group, dictates the molecular packing and the macroscopic NLO response. nih.gov The d₃₃₃ component of the NLO tensor in BNA has been reported to be anomalously enhanced, a feature attributed to the specific molecular orientation within the crystal lattice. jst.go.jp

Similarly, N-benzyl-3-nitroaniline (NB3N) has been synthesized and its single crystals were found to belong to the monoclinic crystal system with the P2₁ space group, also a non-centrosymmetric structure. nih.gov NB3N exhibits a significant SHG efficiency, approximately 2.5 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a standard inorganic NLO crystal. nih.gov The UV-visible spectral analysis of NB3N shows a cut-off wavelength at 244 nm, indicating good optical transparency in the visible region, which is essential for NLO applications. nih.gov

The position of the nitro group is a critical factor. A comparative study of N-benzyl-3-nitroaniline and N-benzyl-4-nitroaniline revealed that the change in the nitro group's position from meta to para significantly affects the intermolecular interactions, particularly the absence of N-H···O hydrogen bonding in the para-isomer, which influences the crystal packing and, consequently, the bulk NLO properties. nih.gov

Table 2: Comparison of Nonlinear Optical Properties of N-Benzyl-Nitroaniline Analogues

| Compound | Crystal System | Space Group | SHG Efficiency | Key Structural Features Influencing NLO Properties |

| N-benzyl-2-methyl-4-nitroaniline (BNA) | Orthorhombic | Pna2₁ | High (e.g., d₃₃₃ anomalously enhanced) jst.go.jp | Non-centrosymmetric packing, favorable molecular orientation. nih.gov |

| N-benzyl-3-nitroaniline (NB3N) | Monoclinic | P2₁ | ~2.5 x KDP nih.gov | Non-centrosymmetric packing, good optical transparency. nih.gov |

| N-benzyl-4-nitroaniline | - | - | - | Absence of N-H···O hydrogen bonding affects packing. nih.gov |

Impact of Benzyl Moiety and Nitro Group on Reaction Pathways and Selectivity